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Compound of Interest

Compound Name: HQ-415

Cat. No.: B15605138

This document provides a comprehensive overview of the chemical structure, properties, and
available experimental data for LBM415, a novel, orally active peptide deformylase (PDF)
inhibitor.

Chemical Structure and Properties

While the precise chemical structure of LBM415 is not readily available in the public domain, it
is characterized as a peptide-based inhibitor. General properties are summarized below.

Table 1: General Properties of LBM415

Property Value Reference

Peptide Deformylase (PDF)

Drug Class 1

9 Inhibitor ]
Administration Oral [1]
Therapeutic Area Antibacterial [1]

Mechanism of Action and Signaling Pathways

LBMA415 functions as an inhibitor of peptide deformylase (PDF), a crucial bacterial enzyme.[1]
PDF is essential for bacterial protein synthesis, as it removes the formyl group from the N-
terminus of newly synthesized polypeptides. Inhibition of this enzyme leads to the accumulation
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of formylated, non-functional proteins, ultimately resulting in bacterial cell death. This
mechanism of action makes PDF a target for a new class of antibiotics.[1]

The specific signaling pathways affected by the downstream consequences of PDF inhibition
are complex and would involve the general pathways of bacterial protein synthesis and stress
response.

Diagram 1: Proposed Mechanism of Action for LBM415
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Caption: LBM415 inhibits peptide deformylase (PDF), preventing the formation of mature
bacterial proteins and leading to cell death.

Pharmacokinetic Properties

Pharmacokinetic studies of LBM415 have been conducted in healthy volunteers. The
compound exhibits dose-proportional pharmacokinetics.

Table 2: Pharmacokinetic Parameters of LBM415
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Parameter Value (at 1,000 mg b.i.d.) Reference
Peak Plasma Concentration
17.85 £ 5.96 pg/ml [1]
(Cmax)
Area Under the Curve (AUCO-
36.83 + 10.36 pg/ml-h [1]

24h)

) 2.18 £ 0.61 h (after a single
Half-life (t1/2) 1,000 mg dose) [1]

Safety and Toxicology

LBM415 was generally well-tolerated at lower doses. However, at the highest dose tested
(1,000 mg t.i.d.), safety concerns were identified.

Table 3: Safety Profile of LBM415

Dose Observed Effects Reference

Low Doses Well tolerated [1]

Reversible cyanosis and low
1,000 mg t.i.d. (Day 11) oxygen saturation, attributable [1]
to methemoglobinemia.[1]

Oxygen saturation as low as

1
88% in one subject.[1] s

Experimental Protocols

Detailed experimental protocols for the clinical evaluation of LBM415 are described in the
published literature.

Clinical Trial Design for Pharmacokinetic and Safety Assessment

A randomized, double-blind, placebo-controlled study was conducted in healthy male
volunteers. The study involved single ascending oral doses ranging from 100 to 3,000 mg in
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the fasted state and a 1,000 mg dose in the fed state. Subsequently, multiple-dose regimens
ranging from 100 mg g.d. to 1,000 mg t.i.d. were administered for 11 days.[1]

Diagram 2: Experimental Workflow for LBM415 Clinical Trial

Study Setup
Recruit Healthy
Male Vqunteers

Randomize into
Dose Groups

)ﬁ)osing Regirﬁ\‘

Single Ascending Doses [ Multiple Doses for 11 days
( )

(100-3000 mg, fasted) _
(1000 mg, fed) 100 mg q.d. }o 1000 mg t.i.d.

\
\ /

¥ Assessment J

Pharmacokinetic Safety and Tolerability
Blood Sampllng Monltorlng

J Data Analysis &

[C Analyze Plasma ] @valuate Adverse Events)

oncentrations (Cmax, AUC)

Click to download full resolution via product page

Caption: Workflow of the clinical trial to assess the pharmacokinetics and safety of LBM415.

Bioanalytical Method
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While the specific bioanalytical method for LBM415 is not detailed in the provided abstract,
such studies typically involve the use of high-performance liquid chromatography coupled with
tandem mass spectrometry (LC-MS/MS) for the quantification of the drug in plasma samples.

Safety Assessments

Safety monitoring included the regular assessment of vital signs, electrocardiograms (ECGS),
clinical laboratory tests (hematology, clinical chemistry, urinalysis), and the recording of any
adverse events. In the case of LBM415, this would have included monitoring for signs of
cyanosis and measuring oxygen saturation levels.[1]

In conclusion, while the identity of "HQ-415" remains to be definitively confirmed, the available
data on the investigational antibiotic LBM415 provides valuable insights for researchers in the
field of drug development. Further investigation into proprietary databases or direct inquiry with
researchers in the field may be necessary to fully elucidate the identity and complete technical
profile of "HQ-415".

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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